molecular formula C7H9ClO B1297555 3-Cyclohexene-1-carbonyl chloride CAS No. 932-67-2

3-Cyclohexene-1-carbonyl chloride

Cat. No. B1297555
CAS RN: 932-67-2
M. Wt: 144.6 g/mol
InChI Key: CXWMHIRIXVNVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclohexene-1-carbonyl chloride, also known as cyclohex-3-ene-1-carbonyl chloride, is a chemical compound with the molecular formula C7H9ClO . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 3-Cyclohexene-1-carbonyl chloride can be achieved through the reaction of cyclohex-1-enecarboxylic acid with oxalyl chloride in the presence of dichloromethane (CH2Cl2) and a drop of DMF. The resulting solution is stirred at room temperature for 2 hours. The solvent is then concentrated to yield cyclohex-1-enecarbonyl chloride as an oil .


Molecular Structure Analysis

The molecular structure of 3-Cyclohexene-1-carbonyl chloride consists of a cyclohexene ring with a carbonyl chloride group attached to one of the carbon atoms . The InChI code for this compound is 1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2 .


Physical And Chemical Properties Analysis

3-Cyclohexene-1-carbonyl chloride is a solid substance under normal conditions . It has a molecular weight of 144.6 . The compound should be stored under inert gas . The boiling point is approximately 203.9°C at 760mmHg .

Scientific Research Applications

Chemical Reactions and Synthesis

3-Cyclohexene-1-carbonyl chloride is involved in various chemical reactions and synthesis processes. For instance, chromyl chloride reacts with cyclohexene to produce chlorohydrins and significant amounts of α-chloro carbonyl compounds (Stairs, Diaper, & Gatzke, 1963). Moreover, cyclohexene oxide has been copolymerized with carbon dioxide using chromium complexes, leading to the formation of high-quality polycarbonates (Nakano, Nakamura, & Nozaki, 2009). Additionally, palladium(II) chloride-triphenylphosphine catalyzes the carbonylation of cyclohexene, yielding methyl cyclohexanecarboxylate (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Material Science and Catalysis

In the field of material science, 3-cyclohexene-1-carbonyl chloride derivatives have been used in the synthesis of liquid crystal mixtures, showing promising electrooptic properties for potential applications in displays (Bezborodov, Konovalov, Lapanik, & Minko, 1989). The compound also plays a role in the synthesis of coordination polymers with excellent adsorption performance for dyes (Xu, Shao, Huang, Xu, Dong, & Hou, 2019).

Analytical Methods

Analytically, a spectrophotometric method using Purpald® has been developed for determining the concentration of 3-cyclohexene-1-carboxaldehyde, a related compound, in cosmetic products (Zakrzewski, Skowron, Rembisz, & Ciesielski, 2013).

Environmental Science

In environmental science, the oxidation of cyclohexene, a related compound, by ozone in the gas phase has been studied, providing insight into atmospheric chemical processes (Atkinson, Tuazon, & Aschmann, 1995).

Safety And Hazards

3-Cyclohexene-1-carbonyl chloride is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used and the substance should be handled in a well-ventilated area .

properties

IUPAC Name

cyclohex-3-ene-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO/c8-7(9)6-4-2-1-3-5-6/h1-2,6H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWMHIRIXVNVQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883617
Record name 3-Cyclohexene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexene-1-carbonyl chloride

CAS RN

932-67-2
Record name 3-Cyclohexene-1-carbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=932-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclohexene-1-carbonyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932672
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Cyclohexene-1-carbonyl chloride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Cyclohexene-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40883617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

An acid chloride was prepared as follows: anhydrous 3-cyclohexenecarboxylic acid (50 g, 0.4 mol) was placed in a 500 mL round-bottom flask and a few drops of N,N-dimethylformamide was added as a catalyst. To this was added dropwise thionyl chloride (58.4 mL, 0.8 mol), diluted with anhydrous toluene (50 mL), at room temperature and the reaction mixture was refluxed for 4 hours. The final product was fractionally distilled to yield 48.8 grams of 3-cyclohexenecarboxylic acid chloride at a yield of 85%.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
58.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

The 4-hydroxy group of 4-hydroxybenzoic acid is protected by reacting 4-hydroxybenzoic acid, 5 g (0.036 mol), obtained commercially, with benzyl chloride, 5.1 g (0.04 mol) in ethanol:water (1:1) containing 5 g K2CO3 (0.04 mol) at a temperature of 30 degrees C. for 12 hours. The 4-PgO benzoic acid is converted to the acid chloride using thionyl chloride by a procedure similar to that employed for producing 3-cyclohexene carboxylic acid chloride from 3-cyclohexene carboxylic acid in Example I.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclohexene-1-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Cyclohexene-1-carbonyl chloride
Reactant of Route 3
3-Cyclohexene-1-carbonyl chloride
Reactant of Route 4
3-Cyclohexene-1-carbonyl chloride
Reactant of Route 5
3-Cyclohexene-1-carbonyl chloride
Reactant of Route 6
3-Cyclohexene-1-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.